![molecular formula C24H28N4O B5634952 N-[(1-methylpiperidin-3-yl)methyl]-N-(2-phenylethyl)quinoxaline-5-carboxamide](/img/structure/B5634952.png)
N-[(1-methylpiperidin-3-yl)methyl]-N-(2-phenylethyl)quinoxaline-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
"N-[(1-methylpiperidin-3-yl)methyl]-N-(2-phenylethyl)quinoxaline-5-carboxamide" is a quinoline derivative, a class of compounds known for diverse biological activities, including potential medical applications. Quinoline derivatives have been studied for their roles in pharmacology and medicinal chemistry, often involving the synthesis of novel compounds for various therapeutic applications (Matarrese et al., 2001).
Synthesis Analysis
The synthesis of quinoline derivatives typically involves complex chemical reactions. For example, Matarrese et al. (2001) described the synthesis of novel quinoline-2-carboxamide derivatives using radiochemical methods, emphasizing the technical complexity and precision required in the synthesis of such compounds.
Molecular Structure Analysis
Quinoline derivatives exhibit diverse molecular structures. For instance, Dasari and Srikrishnan (2002) investigated the crystal structure of Linomide, a quinoline derivative, highlighting the importance of molecular conformation in determining biological activity (Dasari & Srikrishnan, 2002).
Chemical Reactions and Properties
Quinoline derivatives like N-[(1-methylpiperidin-3-yl)methyl]-N-(2-phenylethyl)quinoxaline-5-carboxamide can undergo various chemical reactions, including N-methylation, as seen in the synthesis process. These reactions significantly influence their chemical properties and potential as biological agents.
Physical Properties Analysis
The physical properties of quinoline derivatives, including solubility, melting point, and stability, are crucial for their practical applications. For instance, Patil et al. (2011) studied polyamides containing quinoxaline moiety, focusing on their solubility and thermal stability, which are essential for their application in polymer science (Patil et al., 2011).
Chemical Properties Analysis
Quinoline derivatives exhibit a range of chemical properties that make them suitable for various applications. For instance, their ability to act as serotonin receptor antagonists has been explored, as seen in the work of Mahesh et al. (2011) (Mahesh et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(1-methylpiperidin-3-yl)methyl]-N-(2-phenylethyl)quinoxaline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O/c1-27-15-6-9-20(17-27)18-28(16-12-19-7-3-2-4-8-19)24(29)21-10-5-11-22-23(21)26-14-13-25-22/h2-5,7-8,10-11,13-14,20H,6,9,12,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVYKYJKFWQDLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CN(CCC2=CC=CC=C2)C(=O)C3=C4C(=CC=C3)N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Methylpiperidin-3-YL)methyl]-N-(2-phenylethyl)quinoxaline-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5634898.png)
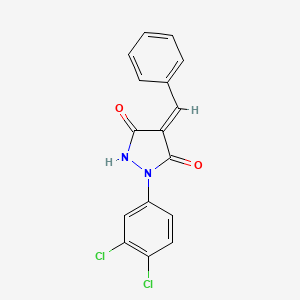
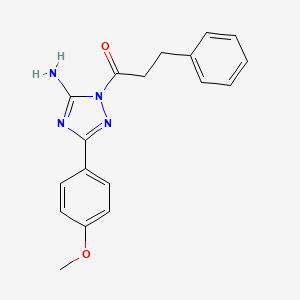
![2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5634916.png)
![2-[3-(benzyloxy)propyl]pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B5634923.png)
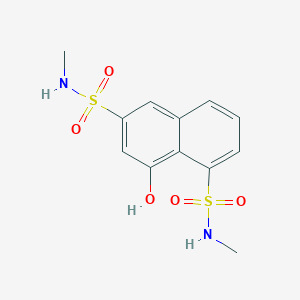

![1-(3-chloro-4-methoxyphenyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5634948.png)
![11-anilino-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5634957.png)
![(3S*,4R*)-1-[(4-ethoxyphenyl)acetyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5634965.png)
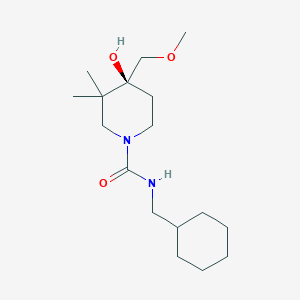
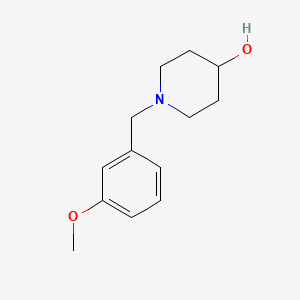
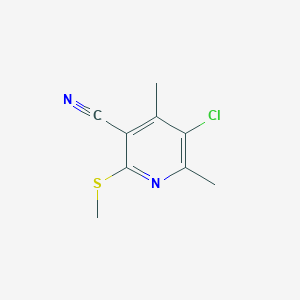
![2-[(3S*,4R*)-3-(dimethylamino)-4-isopropyl-1-pyrrolidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B5635003.png)